3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol
Description
Significance of Alkyne-Containing Terpenoids in Chemical Research
Alkyne-containing natural products, including terpenoids, are of considerable interest in the scientific community. rsc.org The alkyne functional group is a versatile handle for a variety of chemical transformations, making these compounds valuable synthons in organic synthesis. rsc.org The terminal alkyne, in particular, is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linking of molecular fragments, a technique with broad applications in drug discovery, chemical biology, and materials science. rsc.orgnih.gov
Furthermore, the triple bond's rigidity and linearity impart specific conformational constraints on molecules, which can be crucial for biological activity. Alkyne-containing terpenoids are found in various natural sources, often exhibiting interesting biological profiles, including antimicrobial and cytotoxic activities. nih.gov The study of their biosynthesis and chemical synthesis is an active area of research, aimed at understanding their natural roles and harnessing their potential for human applications. researchgate.net
Overview of Previous Scholarly Investigations on 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol
Direct scholarly investigations focusing specifically on this compound are notably limited in the current body of scientific literature. The compound is primarily referenced in chemical databases and by commercial suppliers. chemeo.com However, valuable insights can be gleaned from research on its synthesis, where it is referred to as dehydronerolidol.
The synthesis of dehydronerolidol is documented via the ethynylation of geranyl acetone (B3395972). chemicalbook.com This reaction involves the addition of acetylene (B1199291) to the ketone, typically in the presence of a strong base like potassium hydroxide (B78521) and in a suitable organic solvent such as tetrahydrofuran (B95107). chemicalbook.com The reaction conditions, including temperature and solvent, are crucial for optimizing the yield and minimizing by-products. chemicalbook.com This synthetic route highlights the compound's role as a chemical intermediate. For instance, dehydronerolidol can be selectively hydrogenated using a Lindlar catalyst to produce the corresponding alkene, nerolidol (B1678203), a well-studied sesquiterpene alcohol with numerous reported biological activities. nih.gov
While dedicated biological or mechanistic studies on this compound are scarce, its structural relationship to nerolidol suggests potential avenues for investigation. Nerolidol is known for its antioxidant, anti-microbial, and anti-inflammatory properties, among others. nih.gov
Scope and Research Objectives for Comprehensive Study of the Compound
The current gap in the scientific literature regarding this compound presents a clear opportunity for future research. A comprehensive study of this compound would be instrumental in elucidating its chemical and biological properties. Key research objectives should include:
Optimization and full characterization of the synthesis of this compound. This would involve a detailed investigation of reaction parameters to maximize yield and purity, followed by comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.
Exploration of the chemical reactivity of the alkyne and hydroxyl functional groups. This research would focus on utilizing the terminal alkyne for click chemistry reactions and investigating the reactivity of the tertiary alcohol. The table below outlines potential reactions to be explored.
| Functional Group | Potential Reactions |
| Terminal Alkyne | Sonogashira coupling, Glaser coupling, Azide-alkyne cycloaddition (Click Chemistry) |
| Tertiary Alcohol | Esterification, Etherification, Dehydration |
Investigation of the biological activity of this compound. Drawing parallels with other terpenoids, its potential antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties should be systematically evaluated through in vitro and in vivo assays.
Comparative studies with its saturated and unsaturated analogues. A direct comparison of the biological and chemical properties of this compound with nerolidol (the corresponding alkene) and its fully saturated counterpart would provide valuable structure-activity relationship (SAR) data.
Search for the natural occurrence of the compound. Although not yet reported as a widespread natural product, targeted screening of plant extracts and microbial fermentations could potentially identify natural sources of this compound.
The pursuit of these research objectives will not only fill a void in the current scientific knowledge but also potentially unlock new applications for this intriguing alkyne-containing terpenoid.
Structure
3D Structure
Properties
CAS No. |
54325-12-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+ |
InChI Key |
ZNVPGYAGXVEAFP-SDNWHVSQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C#C)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol
Identification of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol in Biological Matrices
Despite detailed chemical analyses of the essential oils from a variety of plants, the presence of this compound has not been reported.
Presence in Plant Essential Oils (e.g., Ocimum gratissimum, Amomum tsao-ko)
Comprehensive studies on the chemical composition of the essential oil from Ocimum gratissimum have identified numerous compounds, with eugenol (B1671780) being a major constituent. nih.govresearchgate.netsci-hub.se However, this compound is not listed among the identified components in these studies.
Similarly, detailed analyses of the essential oil from Amomum tsao-ko have revealed a rich chemical profile, with compounds like eucalyptol, (E)-citral, and geraniol (B1671447) being prominent. nih.govmdpi.com As with Ocimum gratissimum, there is no scientific record of this compound being a natural constituent of this plant's essential oil.
Related Natural Products and Structural Analogs
While this compound itself is not reported as a natural product, structurally related compounds are abundant in nature. The most notable is nerolidol (B1678203) (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol), a naturally occurring sesquiterpene alcohol found in many plants. nih.govnist.gov Dehydronerolidol is a synthetic precursor to nerolidol. nih.govchemicalbook.com Another related compound is geranyl acetone (B3395972), which is also found in various plants and serves as a synthetic precursor to dehydronerolidol. nih.govchemicalbook.com
Elucidation of Biosynthetic Routes to Dehydronerolidol (this compound)
The biosynthetic pathway for this compound in any living organism has not been described in the scientific literature. Its existence as a natural product is currently unconfirmed.
Precursor Compounds and Enzymatic Transformations (e.g., from Geranyl Acetone)
In the realm of chemical synthesis, this compound is produced from geranyl acetone. nih.govchemicalbook.com The process involves the addition of acetylene (B1199291) to geranyl acetone. nih.gov However, there is no evidence to suggest that a similar enzymatic transformation occurs in nature. While enzymes are known to catalyze a vast array of reactions, the specific enzymatic machinery required to convert geranyl acetone to dehydronerolidol has not been identified.
Stereochemical Considerations in Biosynthesis
As the natural biosynthetic pathway for this compound is unknown, there is no information regarding the stereochemical considerations of its potential biosynthesis. In chemical synthesis, the reaction of (E)- and (Z)-geranylacetone with acetylene leads to the production of (E)- and (Z)-dehydronerolidol, respectively, indicating that the stereochemistry of the precursor influences the product. nih.gov Whether a hypothetical enzymatic synthesis would exhibit specific stereoselectivity remains a matter of speculation.
Synthetic Methodologies and Chemoenzymatic Approaches for 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol and Its Derivatives
Total Synthesis of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol
The total synthesis of this compound, also known as dehydro-isophytol, is a critical step in the industrial production of isophytol, a precursor to Vitamin E and Vitamin K1. The common strategy involves the construction of a C18 ketone intermediate, hexahydrofarnesyl acetone (B3395972) (also known as phyton), followed by the addition of a two-carbon acetylide unit.
Historical Synthetic Routes
Historically, industrial production has relied on two main pathways originating from different starting materials: the pseudoionone (B86502) route and the linalool (B1675412) route.
The Pseudoionone Route: This traditional method can utilize natural resources like citral (B94496) from Litsea cubeba oil. Citral undergoes a condensation reaction with acetone to yield pseudoionone. The pseudoionone is then subjected to a series of hydrogenation and chain-extension steps to produce the C18 ketone, phyton.
The Linalool Route (Roche Process): This is the most widely adopted industrial process, starting from acetylene (B1199291) and acetone. These simple molecules are converted through a multi-step sequence via key intermediates such as methyl butynol, dehydrolinalool, linalool, nerolidol (B1678203), and farnesylacetone. Farnesylacetone is then hydrogenated to give phyton.
In both historical routes, the final step to obtain this compound is the crucial ethynylation of the phyton ketone. This reaction involves the addition of an acetylene nucleophile to the carbonyl group of phyton.
Modern and Stereoselective Synthetic Strategies (e.g., using Ethynylmagnesium Bromide)
Modern synthetic approaches focus on improving the efficiency and selectivity of the key ethynylation step. The use of organometallic reagents, particularly Grignard reagents, is a cornerstone of this strategy.
The reaction of phyton with ethynylmagnesium bromide is a common and effective method for the synthesis of this compound. This process, an example of a Nef synthesis, involves the nucleophilic addition of the acetylide anion to the carbonyl carbon of the ketone. wikipedia.org
The general procedure for preparing the ethynylmagnesium bromide reagent involves bubbling acetylene gas through a solution of a primary Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The acidic terminal proton of acetylene is abstracted by the Grignard reagent, forming the desired ethynylmagnesium bromide.
Reaction Scheme:
CH3CH2MgBr + HC≡CH → HC≡CMgBr + CH3CH3
HC≡CMgBr + (C18-Ketone) → C18H33(C≡CMgBr)O
C18H33(C≡CMgBr)O + H3O+ → this compound
The subsequent addition of the ketone (phyton) to this solution, followed by an acidic workup, yields the target tertiary propargylic alcohol. orgsyn.orgnih.gov
While the synthesis of this compound typically produces a racemic mixture, significant advances have been made in asymmetric alkynylation for other ketones. researchgate.net Stereoselective strategies often employ chiral ligands in combination with a metal catalyst (e.g., zinc, copper) to control the facial selectivity of the nucleophilic attack on the prochiral ketone, leading to an enantiomerically enriched product. researchgate.net Such approaches could theoretically be applied to the synthesis of specific stereoisomers of this compound if required.
Optimization of Reaction Conditions and Yields (e.g., catalyst, solvent, temperature effects)
The efficiency and yield of the ethynylation of phyton are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base/catalyst, solvent, and temperature. The goal is to maximize the conversion of the ketone while minimizing side reactions.
Different base and solvent systems have been developed to improve the process. For instance, using a potassium hydroxide (B78521)/liquid ammonia (B1221849) system at a controlled temperature of 4–6 °C has been reported to achieve a phyton conversion of 95.4%. Another approach utilizes sodium hydroxide powder in N-methylpyrrolidone at atmospheric pressure, which is aimed at increasing the selectivity of the reaction.
The table below summarizes various reported conditions for the ethynylation of phyton.
| Base/Reagent System | Solvent | Temperature | Pressure | Reported Outcome |
|---|---|---|---|---|
| Potassium Hydroxide / Acetylene | Liquid Ammonia | 4–6 °C | Not specified | 95.4% conversion of phyton |
| Sodium Hydroxide (powder) / Acetylene | N-Methylpyrrolidone | Not specified | Atmospheric | Increased selectivity |
| Ethynylmagnesium Bromide | Tetrahydrofuran (THF) | 0 °C to Room Temp | Atmospheric | Standard laboratory method for ketone ethynylation. orgsyn.org |
Synthesis of Structurally Related Analogs and Derivatives
The tertiary alcohol functional group in this compound allows for the synthesis of various derivatives through reactions like esterification and alkylation.
Esterification Processes (e.g., 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl Acetate)
The synthesis of esters, such as 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-yl acetate (B1210297), can be accomplished through esterification of the parent alcohol. ontosight.ai However, the direct acid-catalyzed esterification of tertiary alcohols (Fischer esterification) is often problematic. google.com Under strong acidic conditions and heat, tertiary alcohols are highly prone to dehydration, leading to the formation of alkenes as the major product via a stable tertiary carbocation intermediate. stackexchange.com
To circumvent this, milder methods are employed. One effective approach is the use of a sulfonic acid cation exchange resin as a solid acid catalyst in a non-aqueous system. google.com This method allows for the direct esterification of tertiary alcohols with carboxylic acids, such as acetic acid, at lower temperatures (e.g., 25–40 °C), minimizing the competing dehydration reaction. google.com The reaction involves protonation of the alcohol by the resin, formation of the tertiary carbocation, and subsequent attack by the carboxylic acid to form the ester.
Alkylation Reactions
Alkylation of the hydroxyl group to form an ether derivative is also theoretically possible but presents significant synthetic challenges. Similar to acid-catalyzed esterification, reactions that proceed through a tertiary carbocation intermediate, such as SN1 substitution with an alkyl halide, would face strong competition from elimination (E1) reactions, leading to low yields of the desired ether. masterorganicchemistry.com
The Williamson ether synthesis, a common method for preparing ethers, is generally unsuitable for tertiary alcohols. This method requires the formation of an alkoxide, which then acts as a nucleophile. However, when a tertiary alkoxide is reacted with a primary or secondary alkyl halide, its steric hindrance favors it acting as a base rather than a nucleophile, leading predominantly to elimination of the alkyl halide rather than substitution.
Therefore, while derivatives can be conceptualized, specific, high-yielding alkylation procedures for this compound are not well-documented in the literature, likely due to the inherent reactivity of the tertiary alcohol favoring elimination pathways.
Derivatization for Specific Research Applications
The functionalization of this compound and its derivatives is crucial for their application in chemical biology and medicinal chemistry. The presence of a terminal alkyne and a tertiary alcohol group provides two reactive sites for the attachment of various molecular tags, such as fluorescent dyes, biotin, or photoaffinity labels. These tagged derivatives are instrumental in studying the compound's mechanism of action, identifying its cellular targets, and elucidating its metabolic pathways.
One common derivatization strategy involves the esterification of the hydroxyl group. For instance, farnesol (B120207), a structurally related terpenoid, has been chemically conjugated with succinic anhydride (B1165640) and maleic anhydride to produce suc-farnesol and mal-farnesol, respectively. nih.gov These derivatives, featuring a carboxylic acid group, have been investigated as inhibitors of all-trans-retinoic acid metabolism. nih.gov This approach highlights the potential for modifying the alcohol moiety of this compound to create derivatives with specific biological activities.
The terminal alkyne group is another key handle for derivatization, often utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the acetylenic terpenoid to a wide range of molecules bearing an azide (B81097) group, facilitating the synthesis of complex molecular probes and bioconjugates.
Table 1: Examples of Derivatization Strategies for Acetylenic Alcohols
| Derivative Type | Reagent/Method | Potential Application |
|---|---|---|
| Ester | Succinic Anhydride | Metabolic Inhibition Studies |
| Ester | Maleic Anhydride | Metabolic Inhibition Studies |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic approaches combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like this compound with high stereoselectivity. These methods are particularly valuable for establishing the chiral center at the C-3 position.
Enzyme-Mediated Synthesis of Chiral Intermediates
The synthesis of chiral alcohols is a well-established application of biocatalysis. nih.govnih.gov Enzymes such as alcohol dehydrogenases (ADHs) and lipases are widely used for the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic alcohols, respectively. magtech.com.cnjocpr.com These enzymatic methods can provide access to enantiomerically pure propargyl alcohols, which are key intermediates in the synthesis of acetylenic natural products.
Lipase-catalyzed kinetic resolution is a particularly effective strategy. nih.govmdpi.comnih.gov In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This method has been successfully applied to a variety of acetylenic alcohols, yielding products with high enantiomeric excess. The choice of lipase, acyl donor, and solvent are critical parameters for optimizing the efficiency and selectivity of the resolution.
Table 2: Key Enzymes in the Synthesis of Chiral Alcohols
| Enzyme Class | Reaction Type | Application |
|---|---|---|
| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Synthesis of specific enantiomers from ketones |
Biotransformation of Related Terpenoids to this compound
While direct enzymatic synthesis of this compound is an area of ongoing research, the biotransformation of structurally similar and more abundant terpenoids offers a promising alternative. Farnesol, an acyclic sesquiterpene alcohol, is a readily available starting material that can be modified by microorganisms to produce a variety of derivatives. nih.gov
For example, the fungus Ceriporiopsis subvermispora has been shown to biotransform trans-farnesol into several other sesquiterpenoids, including nerolidol, β-farnesene, and bisabolene. thieme-connect.com This demonstrates the potential of microbial catalysts to perform complex chemical transformations on a terpenoid scaffold, such as isomerizations and cyclizations. Although the direct conversion of farnesol to an acetylenic derivative like this compound has not been reported, these findings suggest that screening and engineering of microbial enzymes could lead to novel biocatalytic routes for its synthesis. The development of such processes would represent a significant step towards the sustainable production of this valuable chemical compound.
Advanced Spectroscopic and Chromatographic Characterization Techniques for 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules. For a molecule with the complexity of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish its connectivity and stereochemistry.
The structural backbone of this compound can be meticulously pieced together using a suite of 2D NMR experiments.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be instrumental in identifying adjacent protons, for instance, tracing the connectivity within the aliphatic chains and identifying the protons on the double bonds and their neighboring methylene (B1212753) groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons, which lack directly attached protons, and for connecting different spin systems that are separated by heteroatoms or non-protonated carbons. For the target molecule, HMBC would be key in connecting the methyl groups to the main carbon skeleton and in confirming the position of the hydroxyl and alkynyl groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, which is vital for determining the stereochemistry of the molecule. For this compound, NOESY would help in establishing the geometry of the double bonds (E/Z configuration).
An illustrative summary of expected NMR data, based on the analysis of similar sesquiterpenoids, is presented in the table below. Please note, this data is hypothetical and serves as an example due to the lack of publicly available experimental spectra for this specific compound.
| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C-1 | ~75.0 | ~2.5 (s) | C-2, C-3 |
| C-2 | ~85.0 | - | - |
| C-3 | ~70.0 | - | H-1, H-4, H-5, CH₃ at C-3 |
| C-4 | ~40.0 | ~1.6 (m) | C-3, C-5, C-6 |
| C-5 | ~25.0 | ~2.1 (m) | C-3, C-4, C-6, C-7 |
| C-6 | ~124.0 | ~5.1 (t) | C-4, C-5, C-8, CH₃ at C-7 |
| C-7 | ~135.0 | - | H-6, H-8, CH₃ at C-7 |
| C-8 | ~40.0 | ~2.0 (m) | C-6, C-7, C-9, C-10 |
| C-9 | ~26.0 | ~2.1 (m) | C-7, C-8, C-10, C-11 |
| C-10 | ~123.0 | ~5.1 (t) | C-8, C-9, C-12, CH₃ at C-11 |
| C-11 | ~132.0 | - | H-10, H-12, CH₃ at C-11 |
| C-12 | ~17.0 | ~1.6 (s) | C-10, C-11 |
| C-13 | ~25.0 | ~1.6 (s) | C-10, C-11 |
| C-14 | ~16.0 | ~1.6 (s) | C-6, C-7, C-8 |
| C-15 | ~28.0 | ~1.3 (s) | C-2, C-3, C-4 |
The stereochemistry of this compound, particularly the configuration of the double bonds at C-6 and C-10, can be determined using NOESY experiments. The presence or absence of cross-peaks between the olefinic protons and the protons of the adjacent methylene and methyl groups would provide clear evidence for their relative spatial arrangement. For instance, a strong NOE between the proton at C-6 and the protons of the methyl group at C-7 would suggest a Z-configuration for the C-6 double bond.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of an unknown compound. For this compound (C₁₅H₂₄O), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition.
| Technique | Information Obtained | Example Application |
| HRMS (e.g., ESI-TOF) | Accurate mass measurement | Determination of the elemental formula (C₁₅H₂₄O) |
When subjected to ionization in a mass spectrometer, molecules fragment in characteristic ways. The analysis of these fragmentation patterns can provide valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS with electron ionization (EI) is a common technique. The resulting mass spectrum would display a molecular ion peak (M⁺) and a series of fragment ions. Characteristic fragmentations for tertiary alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group).
Liquid Chromatography-Electrospray Ionization-Quadrupole Quadrupole (LC-ESI-QQ) and MS²: For less volatile compounds or for more detailed structural analysis, LC-MS techniques are employed. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS or MS²) experiments, often performed on triple quadrupole or ion trap instruments, involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This allows for the detailed study of fragmentation pathways.
A table of plausible mass spectral fragments for this compound is provided below. This data is illustrative and based on general fragmentation patterns of similar compounds.
| m/z | Possible Fragment | Fragmentation Pathway |
| 220 | [C₁₅H₂₄O]⁺ | Molecular Ion (M⁺) |
| 202 | [C₁₅H₂₂]⁺ | Loss of H₂O |
| 191 | [C₁₄H₂₃]⁺ | Loss of C₂H₅ |
| 177 | [C₁₃H₂₁]⁺ | Loss of C₃H₇ |
| 161 | [C₁₂H₁₇]⁺ | Cleavage of the aliphatic chain |
| 135 | [C₁₀H₁₅]⁺ | Cleavage of the aliphatic chain |
| 121 | [C₉H₁₃]⁺ | Cleavage of the aliphatic chain |
| 107 | [C₈H₁₁]⁺ | Cleavage of the aliphatic chain |
| 93 | [C₇H₉]⁺ | Cleavage of the aliphatic chain |
| 69 | [C₅H₉]⁺ | Isoprenyl fragment |
Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions and biosynthetic processes. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) could be incorporated into precursor molecules. By analyzing the position of the labels in the final product using NMR and MS, it is possible to elucidate the mechanistic details of its formation. For instance, if this compound were of biological origin, feeding an organism with ¹³C-labeled acetate (B1210297) or mevalonate (B85504) precursors and subsequently analyzing the ¹³C NMR spectrum of the isolated compound would reveal the folding pattern of the isoprenoid chain.
Chromatographic Separation and Purity Assessment Methods
Chromatography is indispensable for isolating this compound and verifying its purity. The selection of a specific chromatographic technique is contingent on the sample matrix and the analytical objective, such as purity assessment or the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of medium-polarity compounds like this compound. While specific, published HPLC/UPLC methods for this exact compound are not extensively documented, standard reversed-phase (RP) methods can be readily applied.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a molecule like dehydronerolidol, a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The alcohol functional group provides sufficient polarity for retention and interaction, while the C15 hydrocarbon backbone ensures affinity for the nonpolar stationary phase. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer (MS).
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Value/Description |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 205 nm or Mass Spectrometer (MS) |
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as sesquiterpenoid alcohols. nist.gov It is particularly well-suited for separating components of essential oils or other complex natural extracts where this compound might be found. The compound is sufficiently volatile to be analyzed directly without derivatization.
The separation is typically performed on a capillary column coated with a nonpolar or semi-polar stationary phase. The retention of a compound is described by its retention index (RI), which normalizes retention times relative to a series of n-alkane standards. researchgate.net For (E)-3,7,11-Trimethyl-6,10-dodecadien-1-yn-3-ol, a Kovats retention index of 1562 has been reported on a semi-polar Optima-5MS column. pherobase.com This value is a key parameter for its identification in complex mixtures when coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful, as it provides both retention time data and a mass spectrum, which serves as a molecular fingerprint for structural confirmation.
Table 2: Reported GC Retention Data and Typical Parameters
| Parameter | Value/Description |
| Reported Retention Index | 1562 (Kovats RI) pherobase.com |
| Column Type | Optima-5MS (5% Phenyl-Methylpolysiloxane) pherobase.com |
| Typical Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | e.g., 60 °C initial, ramp at 3 °C/min to 240 °C |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |
The this compound molecule contains a stereocenter at the C3 carbon, meaning it exists as a pair of enantiomers (R and S forms). Enantiomers often exhibit different biological activities, making their separation and quantification crucial. nih.gov Chiral chromatography is the definitive method for this purpose.
This separation can be achieved using either chiral GC or chiral HPLC. Both techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cz For a chiral alcohol, CSPs based on derivatized cyclodextrins are highly effective. nih.gov For instance, in chiral GC, capillary columns coated with substituted β-cyclodextrin derivatives are commonly used to resolve chiral alcohols and terpenes. gcms.cz In chiral HPLC, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have demonstrated broad applicability for separating a variety of racemic compounds, including alcohols. nih.gov
Table 3: Common Chiral Stationary Phases for Enantiomeric Separation of Alcohols
| Chromatographic Method | Chiral Selector Type | Examples of CSPs |
| Chiral GC | Derivatized Cyclodextrins | Rt-βDEXsm, Rt-βDEXse |
| Chiral HPLC | Polysaccharide Derivatives | Chiralpak® IA (Amylose-based), Chiralcel® OD (Cellulose-based) |
| Chiral HPLC | Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 |
Other Spectroscopic Methods (e.g., Infrared, UV-Vis, Optical Rotation)
Beyond mass spectrometry, several other spectroscopic techniques are vital for the structural elucidation of this compound.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. The presence of a tertiary alcohol is indicated by a broad O-H stretching band and a C-O stretching band. The terminal alkyne group gives rise to a sharp ≡C-H stretch and a C≡C triple bond stretch. pressbooks.puborgchemboulder.com The alkene C=C bonds will also produce a characteristic, though potentially weaker, stretching absorption. dummies.com
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |
| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |
| Alkane (C-H) | Stretching | 2970 - 2850 | Strong |
| Alkyne (C≡C) | Stretching | 2150 - 2100 | Weak to Medium, Sharp |
| Alkene (C=C) | Stretching | 1680 - 1640 | Weak to Medium |
| Alcohol (C-O) | Stretching | 1200 - 1100 | Medium to Strong |
UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. youtube.com This technique is most sensitive for molecules containing conjugated π-electron systems (alternating double and single bonds). youtube.comyoutube.com The structure of this compound contains two isolated carbon-carbon double bonds and one carbon-carbon triple bond. As these chromophores are not in conjugation with one another, the molecule is not expected to exhibit strong absorption in the standard UV-Vis region (200–800 nm). Any absorption would likely occur below 200 nm.
Optical Rotation : Since this compound is a chiral molecule, its individual enantiomers are optically active. This means they will rotate the plane of plane-polarized light. wikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. The two enantiomers will rotate light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org Measuring the optical rotation can determine the enantiomeric purity of a sample if the specific rotation of the pure enantiomer is known. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, will have an observed optical rotation of zero. wikipedia.org
Chemical Reactivity and Mechanistic Studies of 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol
Reactions Involving the Alkyne Moiety
The terminal alkyne group is a key site of reactivity in 3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol, participating in various addition and coupling reactions.
Hydrogenation and Partial Reduction to Unsaturated Analogs (e.g., Nerolidol)
The controlled reduction of the alkyne moiety is a significant transformation of this compound, notably in the synthesis of the naturally occurring sesquiterpene alcohol, nerolidol (B1678203).
Partial Reduction: The selective hydrogenation of the carbon-carbon triple bond to a double bond is a common industrial application of dehydronerolidol. chemicalbook.com This is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This heterogeneous catalyst allows for the syn-addition of one equivalent of hydrogen across the alkyne, yielding the corresponding (Z)-alkene. In the case of dehydronerolidol, this partial reduction yields nerolidol (3,7,11-trimethyldodeca-1,6,10-trien-3-ol). mdpi.com The reaction is highly chemoselective, leaving the two internal double bonds and the tertiary hydroxyl group intact.
Complete Reduction: Conversely, complete saturation of the alkyne to an alkane can be accomplished through catalytic hydrogenation with more active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This reaction would yield 3,7,11-trimethyldodeca-6,10-dien-3-ol. Further hydrogenation under more forcing conditions could also reduce the other two alkene groups.
| Reaction Type | Catalyst/Reagents | Product | Selectivity |
|---|---|---|---|
| Partial Reduction | H₂, Lindlar's Catalyst | Nerolidol | High for alkyne to cis-alkene |
| Complete Reduction | H₂, Pd/C | 3,7,11-trimethyldodeca-6,10-dien-3-ol | Reduces alkyne to alkane |
Cycloaddition Reactions
The alkyne functionality of this compound can participate in various cycloaddition reactions to form carbocyclic and heterocyclic ring systems. These reactions are powerful tools for building molecular complexity.
[3+2] Cycloadditions: The terminal alkyne is a suitable substrate for 1,3-dipolar cycloadditions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.org Reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org Ruthenium catalysts can also be used, typically yielding the 1,5-regioisomer. organic-chemistry.org Another example is the reaction with diazo compounds, which can lead to the formation of substituted furans. acs.org
[4+2] Cycloadditions (Diels-Alder Reaction): While less reactive than electron-deficient alkynes, the alkyne in dehydronerolidol can act as a dienophile in Diels-Alder reactions with electron-rich dienes, especially at high temperatures or under Lewis acid catalysis, to form cyclohexadiene derivatives.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can produce highly strained cyclobutene (B1205218) rings. Thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules but can sometimes be achieved with specialized substrates or metal catalysts.
Metal-Catalyzed Coupling Reactions
The acidic terminal proton of the alkyne allows for deprotonation and subsequent participation in a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. alfa-chemistry.com
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. This compound could be coupled with a range of aryl iodides, bromides, or triflates to produce complex substituted alkynes.
Heck Coupling: In this palladium-catalyzed reaction, the alkyne can couple with an aryl or vinyl halide to form a disubstituted alkene.
Glaser Coupling: The oxidative homocoupling of terminal alkynes, typically using a copper(I) salt like copper(I) chloride or acetate and an oxidant (e.g., O₂), would lead to the formation of a symmetric 1,3-diyne dimer of this compound.
| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |
|---|---|---|---|
| Sonogashira | Pd complex, Cu(I) salt, base | Aryl/Vinyl Halide | C(sp)-C(sp²) |
| Glaser | Cu(I) salt, oxidant | Another alkyne molecule | C(sp)-C(sp) |
Transformations at the Hydroxyl Group
The tertiary hydroxyl group in this compound is sterically hindered and presents unique reactivity challenges, particularly its propensity to undergo elimination reactions under acidic conditions.
Esterification and Etherification Reactions
Modification of the hydroxyl group through esterification or etherification can be used to introduce new functionalities or to protect the alcohol group during other transformations.
Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids under typical acidic conditions (Fischer esterification) is often inefficient and leads to significant amounts of dehydration byproducts via an E1 mechanism. stackexchange.comlibretexts.org This is because protonation of the hydroxyl group forms a good leaving group (water), leading to a stable tertiary carbocation that readily eliminates a proton. stackexchange.com More effective methods involve the use of more reactive acylating agents under neutral or basic conditions. Reacting the alcohol with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) is a common strategy to form the corresponding ester while minimizing dehydration. google.com
Etherification: The Williamson ether synthesis, which involves an Sₙ2 reaction between an alkoxide and an alkyl halide, is generally not suitable for preparing ethers from tertiary alcohols due to the strong basicity of the alkoxide favoring elimination (E2 reaction) of the alkyl halide. Alternative methods for etherifying tertiary alcohols include reaction with an alkyl halide under Sₙ1 conditions or using specific catalysts that facilitate the reaction.
Oxidation and Reduction Pathways
The reactivity of the tertiary hydroxyl group towards oxidation and reduction is limited by its structural nature.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed. solubilityofthings.com Attempted oxidation with strong oxidizing agents often results in cleavage of carbon-carbon bonds. However, specific reagents can induce oxidative rearrangements in tertiary propargylic alcohols. thieme-connect.comworktribe.com For instance, oxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) can lead to an oxidative rearrangement through a proposed oxirene (B85696) intermediate. thieme-connect.comworktribe.com This contrasts with the oxidation of primary or secondary alcohols, which typically yield aldehydes, ketones, or carboxylic acids. ncert.nic.in
Reduction: The reduction or deoxygenation of a tertiary hydroxyl group is a challenging transformation. It typically requires converting the hydroxyl into a better leaving group (e.g., a tosylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). Another approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative followed by a radical-induced reduction. These reactions must be performed with care to avoid unwanted reactions at the alkyne or alkene functionalities.
Reactions Involving the Alkene Moieties
Stereoselective Hydroxylations and Epoxidations
Stereoselective oxidation of the alkene moieties can lead to the formation of valuable chiral diols and epoxides. The regioselectivity of these reactions would depend on the relative reactivity of the trisubstituted C6=C7 double bond versus the disubstituted C10=C11 double bond. Generally, the more electron-rich trisubstituted double bond would be expected to react faster in electrophilic additions.
Epoxidation: The conversion of the alkenes to epoxides can be achieved with various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The reaction with m-CPBA typically proceeds via a concerted mechanism, leading to the syn-addition of an oxygen atom across the double bond. In the absence of directing groups, the reagent will preferentially attack the less sterically hindered face of the alkene. Given the chiral center at C3, the epoxidation of the C6=C7 double bond could potentially lead to a mixture of diastereomers.
For highly stereoselective epoxidations, particularly of allylic alcohols, the Sharpless-Katsuki epoxidation is a powerful method. wikipedia.orgorganicreactions.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant to achieve high enantioselectivity. wikipedia.orgyoutube.com However, this compound is not an allylic alcohol. The C6=C7 double bond is in a homoallylic position relative to the hydroxyl group, which significantly diminishes the directing effect of the alcohol, making the Sharpless epoxidation less effective for inducing high stereoselectivity at this position. The C10=C11 double bond is too remote to be influenced by the hydroxyl group.
Table 1: Hypothetical Stereoselective Epoxidation of the C10=C11 Alkene This table presents illustrative data based on typical outcomes for epoxidation of similar isolated alkenes, not specific experimental results for this compound.
| Oxidizing Agent | Target Alkene | Solvent | Temperature (°C) | Diastereomeric Ratio (Hypothetical) |
| m-CPBA | C10=C11 | Dichloromethane | 0 - 25 | ~1:1 |
| Vanadium Catalyst | C6=C7 | Toluene | 25 | Moderate syn-selectivity |
Hydroxylation: Stereoselective dihydroxylation of the alkene moieties can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These reagents typically lead to syn-dihydroxylation. Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, employ a chiral ligand to induce enantioselectivity. Similar to epoxidation, the directing influence of the distant hydroxyl group at C3 is expected to be minimal, likely resulting in low diastereoselectivity without the use of chiral reagents.
Oligomerization and Polymerization Potential
The alkene and alkyne functionalities in this compound present the potential for oligomerization or polymerization under suitable catalytic conditions. Terpenoid structures, in general, can be subject to such reactions. For instance, some triterpenoid (B12794562) resins are known to contain oligomeric fractions formed through ester linkages. nih.gov
Theoretically, the double bonds could undergo polymerization through cationic or radical mechanisms. Cationic polymerization could be initiated by a strong acid, which would protonate an alkene to generate a carbocation. This carbocation could then add to another monomer unit. However, the presence of the tertiary alcohol and the alkyne group could lead to competing side reactions, such as rearrangement or cyclization, complicating the polymerization process.
Radical polymerization, initiated by a radical source like AIBN or benzoyl peroxide, could also be envisioned. The reactivity of the different unsaturated sites would need to be considered. There is currently a lack of specific research in the scientific literature detailing the successful oligomerization or polymerization of this compound.
Rearrangement Reactions and Isomerizations
The structure of this compound, specifically being a tertiary propargyl alcohol, makes it a prime candidate for acid-catalyzed rearrangement reactions. The two most pertinent named reactions are the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.orgsynarchive.com
Meyer-Schuster Rearrangement: This reaction is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. synarchive.comrsc.org For a tertiary alcohol with a terminal alkyne, like the title compound, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated aldehyde. The reaction proceeds via a 1,3-hydroxyl shift. organicreactions.orgresearchgate.net
Rupe Rearrangement: Competing with the Meyer-Schuster rearrangement, the Rupe rearrangement also occurs with tertiary α-acetylenic alcohols under acidic conditions. wikipedia.orgsynarchive.com This pathway, however, leads to the formation of an α,β-unsaturated methyl ketone. researchgate.net The Rupe reaction is often favored with tertiary alcohols and involves the formation of an enyne intermediate. wikipedia.orgslideshare.net
The choice of catalyst and reaction conditions can influence the product distribution between the Meyer-Schuster and Rupe pathways. While strong protic acids often lead to a mixture of products, milder conditions using transition metal or Lewis acid catalysts have been developed to favor the Meyer-Schuster rearrangement. wikipedia.org
Reaction Mechanisms and Kinetic Studies
Mechanism of Meyer-Schuster and Rupe Rearrangements: The mechanistic pathways for both rearrangements begin with the protonation of the tertiary hydroxyl group by an acid catalyst, forming a good leaving group (water).
Meyer-Schuster Mechanism: Following protonation, the key step is a 1,3-shift of the protonated hydroxyl group, which is the rate-determining step. wikipedia.org This leads to an allenol intermediate. The allenol then undergoes tautomerization to the more stable α,β-unsaturated carbonyl compound, which in the case of a terminal alkyne, is an aldehyde. wikipedia.org The formation of the final product is generally irreversible.
Rupe Mechanism: For the Rupe rearrangement, after the initial protonation and loss of water to form a propargyl cation, the reaction proceeds through the formation of an enyne intermediate. Subsequent hydration of the triple bond of the enyne, followed by tautomerization, yields the α,β-unsaturated methyl ketone. wikipedia.orgsynarchive.com
The competition between these two pathways is a classic topic in the study of propargyl alcohol rearrangements.
Mechanism of Alkene Oxidation: The epoxidation of the alkene moieties with a peroxy acid like m-CPBA follows the "butterfly mechanism." This is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step through a five-membered ring transition state. In the case of metal-catalyzed hydroxylations, the mechanism is more complex, involving the formation of intermediate species like osmate esters in the case of osmium tetroxide.
Without specific experimental data for this compound, any discussion of reaction kinetics would be purely speculative. The rates of these reactions would be influenced by factors such as the choice of catalyst, solvent, temperature, and the steric and electronic properties of the substrate itself.
Theoretical and Computational Investigations of 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or approximations thereof) for a given molecular geometry to provide insights into electron distribution, orbital energies, and reactivity. However, specific peer-reviewed studies applying these methods to 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol are not available.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A detailed MO analysis for this compound, including the energies and spatial distributions of its HOMO, LUMO, and other frontier orbitals, has not been reported in the searched scientific literature.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, with colors typically ranging from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions). ESP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding.
Specific research detailing the generation and interpretation of an ESP map for this compound is not present in the available literature. Such a map would be expected to show a region of negative potential around the oxygen atom of the hydroxyl group and the π-systems of the double and triple bonds.
Conformational Analysis and Energy Landscapes
Due to its numerous rotatable single bonds, this compound can exist in a vast number of different three-dimensional conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a flexible molecule, providing insights into its dynamic behavior, preferred shapes, and how it might interact with its environment.
No specific studies employing molecular dynamics simulations to analyze the conformational landscape of this compound were identified.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. In the context of conformational analysis, DFT is used to perform geometry optimizations. Starting from an initial guess of a molecule's structure, the method systematically alters the atomic coordinates to find a geometry that corresponds to a minimum on the potential energy surface. This process is crucial for determining the precise bond lengths, bond angles, and dihedral angles of the most stable conformers.
While DFT is a standard tool for such analyses, specific published results of DFT-based geometry optimization for the various conformers of this compound are not available.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra. The accuracy of these predictions is heavily dependent on the level of theory and basis set used in the calculation, as well as on correctly identifying the molecule's most stable conformation.
There are no dedicated studies in the searched literature that report in silico predictions of the spectroscopic properties (e.g., ¹H-NMR, ¹³C-NMR, IR) for this compound.
Computational NMR and IR Spectroscopy
Computational spectroscopy is a vital tool for the structural elucidation of novel compounds. By simulating the nuclear magnetic resonance (NMR) and infrared (IR) spectra of a proposed structure, chemists can compare the theoretical data with experimental results to confirm or reject a structural hypothesis. For a molecule like this compound, where empirical data is scarce, such computational approaches are invaluable.
The primary method for computing NMR and IR spectra is Density Functional Theory (DFT). The process typically involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is crucial as spectral properties are highly dependent on the molecular geometry.
Frequency Calculations: For IR spectra, harmonic vibrational frequencies are calculated. These frequencies correspond to the absorption bands in an experimental IR spectrum.
NMR Shielding Calculations: For NMR spectra, the magnetic shielding tensors of each nucleus are calculated. These are then converted into chemical shifts, usually by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).
While no specific computational NMR and IR studies for this compound have been reported in the literature, a hypothetical set of calculated ¹³C and ¹H NMR chemical shifts and key IR vibrational frequencies are presented in the tables below. These values are illustrative of what a DFT calculation might predict.
Table 1: Hypothetical Computational ¹³C and ¹H NMR Data for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 85.2 | 2.5 (s) | 1H |
| 2 | 75.1 | - | - |
| 3 | 72.8 | 1.8 (s) | 1H (OH) |
| 4 | 42.5 | 1.6 (m) | 2H |
| 5 | 26.8 | 2.1 (m) | 2H |
| 6 | 124.5 | 5.1 (t) | 1H |
| 7 | 135.2 | - | - |
| 8 | 39.7 | 2.0 (m) | 2H |
| 9 | 26.3 | 2.0 (m) | 2H |
| 10 | 124.2 | 5.1 (t) | 1H |
| 11 | 131.8 | - | - |
| 12 | 25.7 | 1.7 (s) | 3H |
| 13 (C3-CH₃) | 28.1 | 1.3 (s) | 3H |
| 14 (C7-CH₃) | 16.0 | 1.6 (s) | 3H |
| 15 (C11-CH₃) | 17.7 | 1.6 (s) | 3H |
Table 2: Hypothetical Key Computational IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| O-H stretch | 3450 | Alcohol |
| C≡C-H stretch | 3300 | Terminal Alkyne |
| C-H stretch (sp³) | 2970-2850 | Alkane |
| C≡C stretch | 2110 | Alkyne |
| C=C stretch | 1665 | Alkene |
| C-O stretch | 1150 | Alcohol |
Mass Spectrometry Fragmentation Modeling
In silico mass spectrometry is an emerging field that aims to predict the fragmentation patterns of molecules upon ionization. This is particularly useful for identifying unknown compounds in complex mixtures. For this compound, modeling its fragmentation could help in its future identification in natural product extracts.
Several computational approaches can be used to model mass spectrometry fragmentation, including:
Quantum Chemical Calculations: These methods can be used to calculate the energies of potential fragment ions and the transition states connecting them, thus predicting the most likely fragmentation pathways.
Rule-Based Systems: These systems use a set of predefined fragmentation rules derived from known fragmentation patterns of similar compounds.
Machine Learning Models: These models are trained on large datasets of experimental mass spectra to predict the fragmentation of new molecules.
While no specific fragmentation modeling studies for this compound are available, a hypothetical fragmentation pattern based on the general fragmentation of terpene alcohols is presented in Table 3.
Table 3: Hypothetical Key Fragment Ions in the Modeled Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Loss |
| 205 | [M-CH₃]⁺ |
| 202 | [M-H₂O]⁺ |
| 187 | [M-H₂O-CH₃]⁺ |
| 161 | [C₁₂H₁₇]⁺ |
| 135 | [C₁₀H₁₅]⁺ |
| 121 | [C₉H₁₃]⁺ |
| 107 | [C₈H₁₁]⁺ |
| 93 | [C₇H₉]⁺ |
| 81 | [C₆H₉]⁺ |
| 69 | [C₅H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms. For a molecule like this compound, which is likely biosynthesized by a terpene synthase, computational modeling can elucidate the intricate details of its formation.
The primary methods for reaction pathway modeling are:
Density Functional Theory (DFT): This is widely used to map out the potential energy surface of a reaction, locating minima (reactants, intermediates, and products) and saddle points (transition states).
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is particularly useful for studying enzymatic reactions. The active site of the enzyme, where the reaction occurs, is treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.
A computational study of the biosynthesis of this compound would likely involve modeling the cyclization of a precursor like farnesyl pyrophosphate within the active site of a terpene synthase. Such a study would aim to identify the key amino acid residues involved in catalysis and to characterize the transition states for each step of the reaction, providing insights into the reaction's kinetics and stereoselectivity.
Structure-Property Relationship Studies through Computational Methods
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a molecule with its biological activity or physical properties. For a class of compounds like sesquiterpenoids, QSAR studies can be used to predict the biological activities of new, unsynthesized molecules. nih.govnih.gov
A typical QSAR/QSPR study involves the following steps:
Data Collection: A dataset of molecules with known activities or properties is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.
Model Validation: The predictive power of the model is assessed using various statistical metrics and by testing it on an external set of molecules not used in the model building process.
For this compound, a QSAR study could be conducted to predict its potential biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, based on models developed for other sesquiterpenoids. This could guide future experimental investigations into its therapeutic potential.
Exploration of Biological Activities and Molecular Interactions of 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol in Vitro/in Silico Focus
Antimicrobial and Antifungal Activities (in vitro studies)
Direct in vitro studies on the antimicrobial and antifungal properties of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol are not extensively documented in publicly available research. However, the biological activity of its close structural analog, nerolidol (B1678203), has been investigated, providing a basis for potential antimicrobial and antifungal effects.
Nerolidol has demonstrated a broad spectrum of antimicrobial activity. For instance, it has shown efficacy against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of the bacterial cell membrane.
In the realm of antifungal research, certain acetylenic fatty acids have demonstrated significant in vitro activity against a range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum. nih.gov The antifungal potency of these acetylenic acids appears to be associated with their chain length and the position of the triple bond. nih.govnih.gov This suggests that the acetylenic moiety in dehydronerolidol could potentially contribute to antifungal properties. Studies on essential oils containing acetylenic constituents have also shown potential as natural agents for treating bacterial infections. niscpr.res.in
Interactive Table: Antimicrobial Activity of Nerolidol (Data for this compound is not available)
| Microorganism | Type | Activity Observed |
| Staphylococcus aureus | Bacterium | Antimicrobial activity |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium | Antimicrobial activity |
| Candida albicans | Fungus | Antifungal activity |
| Aspergillus fumigatus | Fungus | Antifungal activity |
| Trichophyton mentagrophytes | Fungus | Antifungal activity |
| Trichophyton rubrum | Fungus | Antifungal activity |
Insecticidal and Repellent Activities (in vitro studies)
Specific in vitro studies detailing the insecticidal and repellent activities of this compound are currently scarce in the available scientific literature. However, the insecticidal potential of sesquiterpenoids, in general, is well-documented.
For example, nerolidol, the structural analog of dehydronerolidol, has been reported to possess insecticidal properties. Furthermore, other sesquiterpenoids have been shown to exhibit toxicity and antifeedant activity against various insect pests. nih.gov The mechanism of action for some insecticidal sesquiterpenoids involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. frontiersin.orgnih.gov
The presence of an alkynyl group in a molecule can also contribute to insecticidal activity. Structure-activity relationship studies of aryl alkynyl synergists have been conducted to optimize their potency. nih.gov This suggests that the acetylenic functional group in dehydronerolidol could be a key feature for potential insecticidal or repellent effects.
Phytochemical Roles and Plant-Related Bioactivity
The specific phytochemical roles and plant-related bioactivities of this compound have not been extensively elucidated. However, the Asteraceae family, a significant source of terpenoids and acetylenic compounds, is known for producing a variety of secondary metabolites with diverse ecological functions. wikipedia.org Polyacetylene compounds from this family are known to have cytotoxic, antimicrobial, and anti-inflammatory activities. researchgate.net
Nerolidol is known to play a role in plant defense. It is synthesized as an intermediate in the production of (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a volatile compound that is induced by herbivores and serves to protect plants from further damage. Terpenoids in general play crucial roles in plant functions ranging from growth and development to defense against herbivores and pathogens. nih.gov
Enzyme Inhibition and Receptor Binding Studies (molecular level)
Detailed in vitro mechanistic investigations specifically targeting this compound are limited. However, acetylenic compounds are known to be potent enzyme inhibitors. nih.gov They can act as "suicide inhibitors," where the enzyme's own catalytic mechanism activates the inhibitor, leading to irreversible inactivation. nih.gov Enzymes such as thymidylate synthetase, ornithine decarboxylase, and aldehyde dehydrogenase have been shown to be inhibited by acetylenic substrates. nih.gov
For instance, molecular docking studies have been used to explore the interaction of nerolidol with receptors relevant to emesis, such as muscarinic and dopaminergic receptors. These studies can provide insights into the potential molecular targets of a compound. The acetylenic moiety can also play a role in receptor binding, as has been demonstrated in the development of new histamine (B1213489) H3 receptor antagonists. nih.gov
Structure-Activity Relationship (SAR) Studies of Dehydronerolidol and its Analogs
Specific structure-activity relationship (SAR) studies for dehydronerolidol and its analogs are not well-documented. However, a comparative analysis of its structure with that of nerolidol can offer some insights. The key structural difference is the presence of a terminal alkyne (triple bond) in dehydronerolidol, in contrast to the vinyl group (double bond) in nerolidol.
This difference in saturation can significantly impact the molecule's electronic properties, shape, and reactivity, which in turn can influence its biological activity. The triple bond in dehydronerolidol introduces linearity and rigidity to that part of the molecule, which could affect how it fits into the active site of an enzyme or a receptor binding pocket.
SAR studies on other acetylenic compounds have shown that the position and presence of the triple bond are crucial for their biological effects, such as antifungal activity. nih.govresearchgate.net For terpenoids in general, factors like the presence of hydroxyl groups, hydrophobicity, and molecular size are known to influence their antimicrobial activity. mdpi.comresearchgate.net The toxicity of terpenoids has also been linked to their chemical structure, with alcohols often showing higher toxicity than hydrocarbons. mdpi.comresearchgate.net Further SAR studies are needed to systematically evaluate the impact of the acetylenic group and other structural features of dehydronerolidol on its various biological activities.
Potential Research Applications of 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol and Its Derivatives
Precursor in Organic Synthesis of Complex Molecules
The reactivity of the functional groups in 3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol makes it a versatile building block for the synthesis of a variety of complex organic molecules.
Intermediate in Pharmaceutical Synthesis
While direct large-scale application in pharmaceutical manufacturing is not extensively documented, the structural motifs present in this compound are found in numerous biologically active compounds. Its potential as a synthetic intermediate is significant. For instance, this compound, also known as dehydronerolidol, serves as a key precursor in the synthesis of nerolidol (B1678203). nih.gov Nerolidol, a naturally occurring sesquiterpene alcohol, has demonstrated a wide range of pharmacological activities, including anti-parasitic, anti-bacterial, and anti-fungal properties. The synthesis of nerolidol from dehydronerolidol typically involves the selective hydrogenation of the alkyne group. nih.gov
Furthermore, the side chain of this compound is a critical component in the synthesis of Vitamin E (α-tocopherol). nih.govacrossbiotech.com The synthesis of the Vitamin E side chain can be achieved through various routes, with some processes utilizing intermediates structurally related to this compound. The long aliphatic chain with specific stereocenters is crucial for the biological activity of Vitamin E.
The presence of multiple functional groups allows for its potential use in multicomponent reactions, a strategy increasingly employed in drug discovery to rapidly generate libraries of complex molecules for biological screening. mdpi.comnih.gov The alkyne and alcohol functionalities, in particular, can participate in a variety of coupling and cyclization reactions to form diverse molecular scaffolds.
Building Block for Agrochemicals
The terpenoid structure of this compound is a common feature in many natural and synthetic agrochemicals, particularly insecticides and insect pheromones. While specific, large-scale applications are not widely reported in publicly available literature, its potential as a building block is evident. The carbon skeleton and functional groups can be modified to mimic the structures of natural insect hormones or pheromones, leading to the development of species-specific and environmentally benign pest control agents. The synthesis of juvenile hormone analogs, for example, often involves the elaboration of similar acyclic terpenoid precursors.
Applications in Materials Science and Polymer Chemistry
The field of sustainable polymers is increasingly turning to renewable resources, and terpenes, with their abundant and diverse structures, are promising candidates for the development of new materials. rsc.org
Monomer for Specialty Polymers
While research into the direct polymerization of this compound is not extensively documented, the presence of polymerizable groups—the alkenes and the potential for ring-opening polymerization of derivatives—suggests its utility as a monomer. Terpene-based polymers, in general, are being investigated for a range of applications due to their potential for biodegradability and the unique properties they can impart to the resulting materials. mdpi.comemerald.com The alcohol functionality of this compound could be used to initiate the polymerization of other monomers, leading to the formation of polymers with a terpene-based end group, which could influence the polymer's properties. nottingham.ac.uk Research on other terpene alcohols like linalool (B1675412), nerol, and geraniol (B1671447) has shown their potential in producing polyterpene resins. mdpi.com
Use in Functional Materials Development
The functional groups of this compound offer handles for grafting onto surfaces or incorporation into larger material frameworks. The alkyne group, for instance, can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, a highly efficient and versatile method for modifying surfaces and creating functional materials. This could enable the attachment of this terpenoid moiety to various substrates, potentially altering their surface properties, such as hydrophobicity or biocompatibility. The development of functional materials from renewable resources like terpenes is an active area of research. rsc.orgnottingham.ac.uk
Contribution to Fragrance and Flavor Chemistry Research (Focus on chemical mechanisms and perception, not commercial products)
The study of terpene-derived compounds is central to fragrance and flavor chemistry. This compound and its derivatives contribute to the understanding of structure-odor relationships and the mechanisms of olfactory perception.
The olfactory properties of terpenoids are highly dependent on their molecular structure, including the arrangement of double bonds, the presence and position of functional groups, and stereochemistry. The introduction of an alkyne group in this compound, in place of the vinyl group in its more common analog nerolidol, significantly alters its electronic and steric properties, which in turn influences its interaction with olfactory receptors. scienceopen.comresearchgate.net
Development of Analytical Standards for Natural Product Research
The establishment of analytical standards is a cornerstone of natural product research, ensuring the quality, consistency, and efficacy of herbal medicines and other natural products. An analytical standard is a highly purified compound used as a reference in analytical tests. The development of such a standard involves its isolation or synthesis, rigorous purification, and comprehensive characterization to confirm its identity and purity.
While there is no specific research detailing the use of this compound for this purpose, its structural relationship to common natural sesquiterpenoids like nerolidol suggests a potential, albeit unexplored, role. nist.gov In principle, a well-characterized standard of this compound could be instrumental in several analytical applications within natural product research.
Hypothetical Applications in Method Validation:
Were it to be developed as an analytical standard, this compound could be employed to validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the analysis of related compounds in complex plant extracts. This would involve assessing parameters like linearity, accuracy, precision, and limits of detection and quantification.
Potential Role in Quality Control:
A certified reference standard of this compound could also be used for the quality control of raw plant materials or finished herbal products. By quantifying the concentration of this compound or structurally similar molecules, researchers and manufacturers could ensure batch-to-batch consistency.
The following table illustrates the type of data that would be generated during the validation of an analytical method using a hypothetical standard of this compound.
| Validation Parameter | Hypothetical Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Accuracy (% recovery) | 98-102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
It is crucial to reiterate that the application of this compound as an analytical standard remains a theoretical proposition due to the current lack of dedicated scientific literature on the subject.
Future Research Directions and Unexplored Avenues for 3,7,11 Trimethyldodeca 6,10 Dien 1 Yn 3 Ol
Biocatalytic Production and Green Chemistry Approaches
The conventional synthesis of complex organic molecules often involves multi-step processes with harsh reagents and significant waste generation. Future research should prioritize the development of biocatalytic and green chemistry approaches for the production of 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govresearchgate.net
Enzymatic cascades could be designed to produce enantiomerically pure propargylic alcohols, which are versatile building blocks in organic synthesis. nih.govresearchgate.net Green chemistry principles, such as the use of renewable feedstocks and atom-economical reactions, should be central to these new synthetic strategies. rsc.org Research in this area could focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of the target molecule.
Table 1: Potential Biocatalytic Approaches for Key Synthetic Steps This table presents hypothetical biocatalytic strategies that could be explored for the synthesis of this compound, based on established enzymatic reactions for similar compounds.
| Reaction Step | Enzyme Class | Potential Substrate | Potential Product | Advantages |
| Asymmetric alkynylation | Alkyne hydratase | A suitable ketone precursor | Chiral propargyl alcohol intermediate | High enantioselectivity, mild reaction conditions |
| Geraniol (B1671447) functionalization | Cytochrome P450 monooxygenase | Geraniol | Functionalized intermediate | Regio- and stereoselectivity |
| C-C bond formation | Terpene synthase | Geranyl pyrophosphate | Sesquiterpene backbone | Mimics natural biosynthetic pathways |
Advanced Spectroscopic Probes for In Situ Analysis
A thorough understanding of the reaction mechanisms and kinetics involved in the synthesis and potential applications of this compound is crucial. Future research should employ advanced spectroscopic probes for in situ analysis. Techniques such as real-time Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the formation of intermediates, reaction pathways, and catalyst behavior under actual reaction conditions. youtube.comyoutube.com
This real-time data can facilitate process optimization, leading to improved yields and selectivity. Furthermore, these techniques can be instrumental in studying the interactions of the molecule with biological targets or in various material science applications.
Table 2: Spectroscopic Data for this compound (Hypothetical) The following table provides predicted spectroscopic data for this compound based on its structure and data from analogous compounds. Experimental verification is required.
| Spectroscopic Technique | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR | ~3.4-4.5 ppm (singlet, 1H), ~2.0-2.5 ppm (multiplets), ~1.0-1.8 ppm (multiplets and singlets) | O-H proton, protons adjacent to double bonds and triple bond, methyl and methylene (B1212753) protons |
| ¹³C NMR | ~200-220 ppm (alkyne), ~120-140 ppm (alkene), ~70-80 ppm (carbon bearing OH), ~10-40 ppm (aliphatic carbons) | Carbonyl, olefinic, alcohol-bearing, and aliphatic carbons |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad), ~2100-2260 cm⁻¹ (weak), ~1650-1680 cm⁻¹ (weak) | O-H stretch, C≡C stretch, C=C stretch |
Elucidation of Broader Biological and Ecological Roles
The structural similarity of this compound to other bioactive terpenoids, such as nerolidol (B1678203), suggests that it may possess a range of currently unknown biological and ecological functions. nih.gov Terpenoids are known to play crucial roles in plant defense, acting as attractants for predators or parasitoids of herbivores, or having direct toxic or repellent effects on insects. nih.govresearchgate.net
Future research should focus on comprehensive screening of this compound for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.org Furthermore, its role in chemical ecology, such as acting as an insect pheromone or an allelochemical, warrants investigation. bioone.orgnih.gov Understanding these roles could lead to the development of new pharmaceuticals or environmentally friendly pest management strategies.
Design and Synthesis of Novel Analogs with Enhanced Specificity
Once the biological activities of this compound are identified, the next logical step is the design and synthesis of novel analogs with enhanced specificity and potency. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for its biological effects.
By systematically modifying the functional groups and stereochemistry of the molecule, it may be possible to develop analogs with improved therapeutic indices or more targeted ecological effects. researchgate.net This could involve, for example, altering the substitution pattern on the dodecadienynol backbone or introducing new functional groups to enhance interactions with specific biological targets.
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Retrosynthesis
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3,7,11-Trimethyldodeca-6,10-dien-1-yn-3-ol, and how can stereochemical purity be ensured?
- Answer : Synthesis typically involves terpenoid-based strategies, such as iterative allylic alkylation or alkyne hydration. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) should be employed. Structural validation via and NMR is critical to confirm regiochemistry and stereochemistry . If commercial starting materials (e.g., farnesol derivatives) are used, purity must be verified via GC-MS to avoid byproducts .
Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor oxidative stability via UV-Vis spectroscopy under controlled exposure. Note that limited data exists for this specific compound; extrapolate from structurally related terpenoids (e.g., farnesol derivatives), which degrade above 40°C or in acidic media .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH-approved OV/AG/P99 respirators) to mitigate inhalation risks. Emergency measures include immediate water flushing for eye/skin contact and consultation with poison control centers. Toxicity data is scarce, but analogous alcohols (e.g., 3,7-dimethyloct-1-en-3-ol) show moderate irritancy .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?
- Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on alkyne-electrophile interactions and steric effects from methyl groups. Compare simulated NMR shifts with experimental data to validate mechanistic hypotheses. Address discrepancies (e.g., unexpected regioselectivity) by adjusting solvent parameters or transition-state geometries .
Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to identify key binding motifs. For in vitro assays, ensure compound solubility via co-solvents (e.g., DMSO <1% v/v) to avoid cytotoxicity artifacts .
Q. How can researchers address conflicting spectral data (e.g., NMR shifts) across different studies?
- Answer : Standardize solvent systems (e.g., CDCl₃ for NMR) and reference internal standards (e.g., TMS). Replicate experiments under identical conditions and cross-validate with high-resolution mass spectrometry (HR-MS). If contradictions persist, consider isotopic labeling to trace decomposition pathways .
Q. What strategies enable the isolation of this compound from natural sources, given its structural similarity to other terpenoids?
- Answer : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water) for separation. Confirm purity via LC-MS and compare retention times with synthetic standards. For complex matrices (e.g., plant extracts), pre-purification using silica gel chromatography is recommended .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
